molecular formula C14H15ClN4O B11836752 N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

Cat. No.: B11836752
M. Wt: 290.75 g/mol
InChI Key: QVYHARPWQMXBQP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide follows a hierarchical naming strategy for fused heterocycles. The parent structure, pyrazolo[4,3-c]pyridine, consists of a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7), with bridgehead numbering starting at the pyrazole nitrogen. The prefix 4,5,6,7-tetrahydro indicates partial saturation of the pyridine ring, reducing it to a piperidine-like structure. Substituents are assigned positions based on this numbering:

  • 3-methyl : A methyl group at position 3 of the pyrazole ring.
  • 1-carboxamide : A carboxamide group at position 1, where the amide nitrogen is bonded to a 4-chlorophenyl group.

The systematic name adheres to IUPAC Rule B-9.2 for fused ring systems and Rule R-5.7.1.1 for substituent prioritization. Table 1 summarizes key structural descriptors.

Table 1: Structural Descriptors of this compound

Property Value Source
Molecular formula C₁₆H₁₇ClN₄O
IUPAC name As above
Core structure Pyrazolo[4,3-c]pyridine
Key substituents 3-methyl, N-(4-chlorophenyl)carboxamide

Historical Development in Pyrazolopyridine Chemistry

Pyrazolopyridine derivatives emerged in the mid-20th century as synthetic targets due to their structural similarity to purine bases. Early work focused on unsaturated analogs, but the introduction of tetrahydro modifications (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) in the 1990s aimed to enhance solubility and conformational flexibility for pharmacological applications. The addition of a carboxamide group at position 1, as seen in this compound, became prevalent in the 2000s following studies demonstrating its role in hydrogen bonding with biological targets. The 4-chlorophenyl moiety, introduced via nucleophilic substitution or Ullmann-type couplings, reflects medicinal chemists’ efforts to optimize aromatic interactions without excessive hydrophobicity.

Position Within Heterocyclic Compound Taxonomies

This compound belongs to the fused bicyclic heterocycles class, characterized by two condensed rings sharing two adjacent atoms. Its taxonomy is further defined by:

  • Heteroatom arrangement : Two nitrogen atoms in the pyrazole ring and one in the pyridine ring, creating a π-deficient system.
  • Saturation level : Partial saturation of the pyridine ring reduces aromaticity, increasing sp³ hybridization and conformational mobility compared to fully aromatic analogs.
  • Functionalization : The carboxamide group classifies it as a N-acylpyrazolopyridine, while the 4-chlorophenyl group places it among aryl-substituted heterocycles.

Table 2 compares it to related heterocycles.

Table 2: Taxonomic Comparison of Fused Bicyclic Heterocycles

Compound Heteroatoms Saturation Key Features
Indole 1N Fully aromatic π-rich, H-bond donor
Quinoline 1N Fully aromatic π-deficient, planar
Pyrazolo[4,3-c]pyridine 3N Variable Dual aromatic/piperidine regions
Target compound 3N Partially saturated Carboxamide, chloroaryl

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide

InChI

InChI=1S/C14H15ClN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20)

InChI Key

QVYHARPWQMXBQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyrazolo[4,3-c]pyridine Core Synthesis

The bicyclic system is constructed using piperidin-4-one as a starting material (Figure 1).

Step 1: Formation of 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Piperidin-4-one undergoes condensation with hydrazine hydrate in acetic acid to form pyrazolidin-3-one intermediates. Subsequent dehydrogenation using oxidizing agents (e.g., air or molecular oxygen) in polar aprotic solvents (e.g., DMF or THF) yields the pyrazolo[4,3-c]pyridine core.

Example Protocol :

  • Piperidin-4-one (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in acetic acid (30 mL) for 6 hours.

  • The mixture is treated with CaCO₃ (15 mmol) and oxidized under air at 80°C for 4 hours.

  • The product is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (72%).

Step 2: Methyl Group Introduction

Methylation at position 3 is achieved using dimethyl sulfate in alkaline conditions.

Optimized Conditions :

  • The pyrazole intermediate (5 mmol) is stirred with dimethyl sulfate (6 mmol) and NaHCO₃ (10 mmol) in toluene at 50°C for 3 hours.

  • Yield: 85–90% after recrystallization (ethyl acetate).

Carboxamide Functionalization

The carboxamide group is introduced via coupling of the pyrazole carboxylic acid derivative with 4-chloroaniline.

Step 1: Synthesis of Pyrazole-1-carboxylic Acid

The pyrazole core is saponified to the carboxylic acid using NaOH, followed by acidification with HCl:

  • Ethyl pyrazole-1-carboxylate (5 mmol) is hydrolyzed with 2M NaOH (15 mL) at 80°C for 2 hours.

  • Acidified to pH 3–4 with HCl, yielding pyrazole-1-carboxylic acid (93%).

Step 2: Acid Chloride Formation and Amide Coupling

The carboxylic acid is converted to its acid chloride using SOCl₂, then reacted with 4-chloroaniline:

  • Pyrazole-1-carboxylic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 4 hours.

  • The acid chloride is cooled, dissolved in THF, and added dropwise to a solution of 4-chloroaniline (5.5 mmol) and K₂CO₃ (6 mmol) in THF at 0°C.

  • Stirred for 12 hours, filtered, and recrystallized (ethanol/water), yielding the target carboxamide (78%).

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis

A streamlined approach combines cyclization and carboxamide formation in a single pot:

  • Dehydrogenation-Coupling Sequence : Pyrazolidin-3-one (derived from piperidin-4-one) is dehydrogenated in DMF, followed by in situ reaction with 4-chlorophenyl isocyanate.

  • Yield : 68% with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Cyclocondensation of hydrazine and ketone intermediates at 120°C for 20 minutes improves yield to 88% (vs. 72% under conventional reflux).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.82 (s, 3H, CH₃), 2.70–3.10 (m, 4H, pyridine-H), 4.20 (t, 2H, NCH₂), 7.30–7.60 (m, 4H, Ar-H).

  • ¹³C NMR : δ 21.5 (CH₃), 28.4–35.2 (pyridine-C), 118.5–138.7 (Ar-C), 165.2 (C=O).

  • HRMS : m/z 329.0924 [M+H]⁺ (calc. 329.0928).

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)
Conventional Reflux7298.5
Microwave8899.2
One-Pot6897.8

Challenges and Solutions

  • Regioselectivity : Competing formation of 1H-pyrazolo[3,4-c]pyridine isomers is mitigated using bulky bases (e.g., DABCO).

  • Carboxamide Hydrolysis : Moisture-sensitive steps require anhydrous conditions during acid chloride formation.

Industrial-Scale Considerations

  • Cost Efficiency : Use of DMF or THF as universal solvents reduces processing steps.

  • Waste Management : SOCl₂ is neutralized with NaHCO₃, generating NaCl and CO₂ .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyrazolo[4,3-C]pyridine core with a chlorophenyl group and a methyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simple precursors and employing various reagents to achieve the desired functionalization.

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has demonstrated significant antimicrobial properties against various pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

These results suggest that the compound can effectively inhibit the growth of these bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that this compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It can inhibit key enzymes involved in cellular proliferation and survival:

  • Acetylcholinesterase (AChE) : Inhibiting this enzyme could have implications for treating neurodegenerative diseases.
  • Urease : Inhibition may provide therapeutic benefits in treating urinary tract infections.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound better, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
N-(2-Chlorobenzyl)-N-(4-methylphenyl)-6-oxo-pyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights structural differences and key properties between the target compound and its analogs:

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide R<sup>1</sup> = 4-ClPh, R<sup>2</sup> = CH3 C14H16ClN4O 307.76 High lipophilicity; potential kinase/modulatory activity
N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride R<sup>1</sup> = 4-MePh, R<sup>2</sup> = H C14H17ClN4O 292.77 Lower molecular weight; hydrochloride salt improves solubility
(6S)-N-(3-Cyano-4-fluorophenyl)-6-methyl-3-(1,3-thiazol-4-yl)-... R<sup>1</sup> = 3-CN-4-FPh, R<sup>2</sup> = thiazole C18H16FN5S 369.42 Blocks hepatitis B viral capsid assembly (IC50 < 100 nM)
MHV370 (Toll-like receptor 7/8 antagonist) Complex bicyclic substituents C34H41N9O2 631.76 Oral bioavailability; IC50 = 3 nM for TLR7/8 inhibition

Key Observations :

  • Chlorophenyl vs.
  • Heterocyclic Additions : Thiazole or morpholine substituents (e.g., MHV370) enhance interactions with viral or immune targets, whereas the simple methyl group in the target compound may prioritize metabolic stability .

Biological Activity

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The compound has been synthesized through various methods involving the reaction of specific precursors. For instance, one method reported involves the condensation of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with appropriate amines to yield the target pyrazolo[4,3-C]pyridine derivative .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo derivatives including this compound. The compound has shown inhibition of cyclooxygenase (COX) enzymes which are critical in the inflammatory pathway. For example:

  • IC50 Values : The compound exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib and diclofenac in COX inhibition assays .
CompoundIC50 (μM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01
Diclofenac0.06 ± 0.02

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. It was found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation.

  • Cell Lines Tested : Studies have reported efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (μM)
MCF-75.2
A5496.8

3. Enzymatic Inhibition

The compound demonstrates significant inhibitory activity against several enzymes involved in metabolic processes:

  • Enzyme Targets :
    • Protein Kinases
    • Phosphodiesterases

Studies indicate that the presence of the chlorophenyl group enhances binding affinity to these targets, suggesting a potential for developing selective inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and substituents significantly influence biological activity:

  • Key Modifications :
    • The presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity.
    • Alkyl substitutions at specific positions improve anticancer efficacy.

Case Study 1: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation compared to control groups treated with saline.

Case Study 2: Anticancer Efficacy in Animal Models

In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, Boc protection/deprotection, and coupling with aryl amines. Key challenges include:

  • Regioselectivity : Ensuring proper ring closure in the pyrazolo-pyridine core (critical for scaffold integrity) .
  • Purification : Use of reverse-phase HPLC or column chromatography to isolate intermediates (e.g., tert-butyl-protected intermediates) .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., anhydrous hydrazine equivalents) and reaction times (e.g., 12–16 hours for cyclization) .
    • Data Table :
StepKey ReactionYield (%)Purity (HPLC)
1Cyclocondensation29%>95%
2Boc Protection88%>98%
3Coupling/Deprotection70%>99%

Q. How is the structural integrity of the pyrazolo-pyridine core validated experimentally?

  • Methodological Answer :

  • NMR Analysis : 1H^1H- and 13C^{13}C-NMR confirm the presence of characteristic signals (e.g., methyl groups at δ 2.1–2.5 ppm, NH protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ observed vs. calculated within 2 ppm error) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming the fused pyrazolo-pyridine ring system via SHELX-refined structures) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR Parameters : Hydrophobicity (π\pi), electronic effects (σ\sigma), and steric factors (van der Waals volume) correlate with biological activity. For example, electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance target binding affinity .
  • Docking Studies : Molecular docking (using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites or π-π stacking with aromatic residues) .
    • Data Table : QSAR Parameters for Analogues
Substituentπ\piσ\sigmaVWV_W (ų)Activity (IC₅₀, nM)
4-Cl0.710.2335.212 ± 1.5
4-F0.140.0632.845 ± 3.2

Q. What strategies mitigate low solubility in in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility without altering target affinity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. How to address discrepancies in biological activity between enantiomers?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For example, (+)-enantiomers may exhibit 10-fold higher potency than (-)-forms in kinase assays .
  • Circular Dichroism (CD) : Confirm enantiomeric purity (>98% ee) and correlate optical activity with target engagement .

Experimental Design & Data Analysis

Q. What controls are essential in assessing off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
  • Negative Controls : Include vehicle-only (DMSO) and inactive analogues (e.g., 3-unsubstituted pyrazolo-pyridines) .
  • Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein in lysates treated with the compound .
  • Western Blotting : Quantify phosphorylation levels of downstream biomarkers (e.g., ERK1/2 for kinase targets) .

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